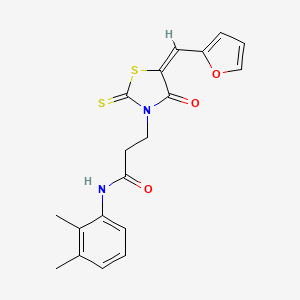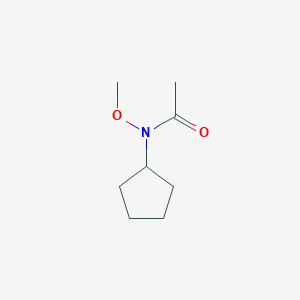![molecular formula C20H19BrN2O4S B2870907 4-[2-(4-bromophenyl)-4-(4-methylbenzenesulfonyl)-1,3-oxazol-5-yl]morpholine CAS No. 310454-04-7](/img/structure/B2870907.png)
4-[2-(4-bromophenyl)-4-(4-methylbenzenesulfonyl)-1,3-oxazol-5-yl]morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-(4-bromophenyl)-4-(4-methylbenzenesulfonyl)-1,3-oxazol-5-yl]morpholine is a complex organic compound with a unique structure that includes a bromophenyl group, a methylphenylsulfonyl group, and an oxazole ring attached to a morpholine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-bromophenyl)-4-(4-methylbenzenesulfonyl)-1,3-oxazol-5-yl]morpholine typically involves multiple steps. One common approach is to start with the bromination of a phenyl compound, followed by sulfonylation to introduce the sulfonyl group. The oxazole ring is then formed through a cyclization reaction, and finally, the morpholine moiety is attached via a substitution reaction. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions and using high-purity reagents can improve the overall yield and quality of the compound .
Chemical Reactions Analysis
Types of Reactions
4-[2-(4-bromophenyl)-4-(4-methylbenzenesulfonyl)-1,3-oxazol-5-yl]morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, such as alkyl or aryl groups .
Scientific Research Applications
4-[2-(4-bromophenyl)-4-(4-methylbenzenesulfonyl)-1,3-oxazol-5-yl]morpholine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[2-(4-bromophenyl)-4-(4-methylbenzenesulfonyl)-1,3-oxazol-5-yl]morpholine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-(2-(2-Chlorophenyl)-4-((4-methylphenyl)sulfonyl)-1,3-oxazol-5-yl)morpholine
- 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Uniqueness
4-[2-(4-bromophenyl)-4-(4-methylbenzenesulfonyl)-1,3-oxazol-5-yl]morpholine is unique due to its specific combination of functional groups and structural features.
Properties
IUPAC Name |
4-[2-(4-bromophenyl)-4-(4-methylphenyl)sulfonyl-1,3-oxazol-5-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrN2O4S/c1-14-2-8-17(9-3-14)28(24,25)19-20(23-10-12-26-13-11-23)27-18(22-19)15-4-6-16(21)7-5-15/h2-9H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXRROEAVRKKBNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=C(C=C3)Br)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-[3-(2-Oxo-1,3-oxazolidin-3-yl)pyrrolidin-1-yl]pyridine-2-carbonitrile](/img/structure/B2870824.png)
![N-(4-bromophenyl)-2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2870825.png)
![Methyl 2-[(2,4-dichlorobenzoyl)amino]-3-{[(4-nitrobenzyl)oxy]imino}propanoate](/img/structure/B2870826.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(o-tolyloxy)acetamide](/img/structure/B2870828.png)
![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(methylsulfonyl)benzamide](/img/structure/B2870831.png)


![N-(1-cyanocyclopentyl)-2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]acetamide](/img/structure/B2870835.png)

![1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-2-(benzo[d][1,3]dioxol-5-yl)ethan-1-one](/img/structure/B2870838.png)
![N-(1-cyanocyclopentyl)-2-[4-(2-hydroxypropyl)-3-methylpiperazin-1-yl]acetamide](/img/structure/B2870840.png)
![(E)-N-Methyl-N-[(2-methyl-1,2,4-triazol-3-YL)methyl]-2-phenylethenesulfonamide](/img/structure/B2870843.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide](/img/structure/B2870845.png)

